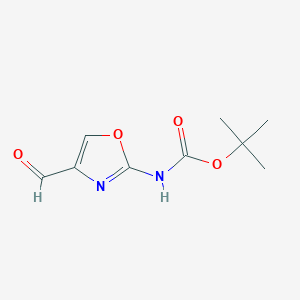

2-(Boc-amino)oxazole-4-carbaldehyde

Description

Overview of Oxazole (B20620) Heterocycles in Synthetic Organic Chemistry

Oxazole and its derivatives are a cornerstone in the synthesis of a wide array of organic molecules. journalajst.combohrium.com First synthesized in 1917, the oxazole ring is an aromatic, planar, and unsaturated structure that exhibits considerable stability. numberanalytics.com Its aromaticity and reactivity towards both electrophiles and nucleophiles make it a versatile participant in various chemical transformations, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. numberanalytics.com The oxazole moiety is present in numerous clinically used drugs, such as the anti-inflammatory agent oxaprozin (B1677843) and the antibiotic linezolid, highlighting its therapeutic relevance. semanticscholar.org The development of efficient synthetic methods, including the Robinson-Gabriel, Fischer, and van Leusen oxazole syntheses, has further expanded the accessibility and application of this important heterocyclic system. irjmets.comsmolecule.com

Strategic Importance of Formyl and Protected Amino Functionalities in Heterocyclic Building Blocks

The strategic placement of specific functional groups on a heterocyclic core can dramatically enhance its synthetic utility. Bifunctional building blocks, molecules containing two reactive sites, are particularly valuable as they allow for the stepwise and controlled construction of more complex structures. acs.orgresearchgate.netdntb.gov.ua The formyl (aldehyde) group is a versatile handle in organic synthesis, readily undergoing a variety of transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions. scispace.comthieme-connect.com Its presence on a heterocyclic ring provides a key site for diversification and the introduction of new molecular complexity. scispace.comchemmethod.com

Equally important is the protected amino group. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amine. total-synthesis.com The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, but can be readily removed under mild acidic conditions. total-synthesis.comorganic-chemistry.org This orthogonality to other common protecting groups makes it an invaluable tool in multi-step syntheses, particularly in peptide and heterocyclic chemistry. total-synthesis.com The combination of a formyl group and a Boc-protected amino group on the same heterocyclic scaffold, as seen in 2-(Boc-amino)oxazole-4-carbaldehyde, creates a powerful and versatile synthetic intermediate.

Historical Context of Oxazole-4-carbaldehyde (B56818) Derivatives in Advanced Synthesis

The synthesis and application of oxazole-4-carbaldehyde derivatives have a significant history in the advancement of organic synthesis. These compounds serve as crucial intermediates for the construction of more elaborate molecular architectures. For instance, the Vilsmeier-Haack reaction has been a key method for introducing the formyl group onto various aromatic and heteroaromatic rings, including oxazoles. scispace.comclockss.org Researchers have utilized oxazole-4-carbaldehydes as starting materials for the synthesis of a variety of biologically active molecules, including potential anticancer and antimicrobial agents. researchgate.netresearchgate.net The aldehyde functionality allows for condensation reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, thereby expanding the chemical space accessible from this versatile scaffold. eurjchem.com

Rationale for Research Focus on this compound as a Key Intermediate

The specific compound, this compound, has emerged as a focal point of research due to its unique combination of functionalities. The presence of the Boc-protected amino group at the 2-position and a formyl group at the 4-position of the oxazole ring offers a dual-handle for synthetic manipulation. This strategic arrangement allows for selective reactions at either functional group, providing a high degree of control in the assembly of complex molecules.

The 2-aminooxazole moiety itself is a privileged scaffold in medicinal chemistry, known for its antimicrobial properties. wikipedia.orgnih.gov The ability to deprotect the amino group at a later stage of a synthetic sequence allows for the introduction of further diversity or for the final unveiling of a biologically active pharmacophore. The formyl group, as previously mentioned, serves as a versatile anchor point for building out molecular complexity. smolecule.com Therefore, this compound represents a highly valuable and strategically designed building block, enabling the efficient and controlled synthesis of a wide range of novel heterocyclic compounds with potential applications in drug discovery and materials science. sioc-journal.cnnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-formyl-1,3-oxazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(13)11-7-10-6(4-12)5-14-7/h4-5H,1-3H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBAXVGCDQDCFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Boc Amino Oxazole 4 Carbaldehyde

Reactivity of the Aldehyde Functional Group at Position 4

The aldehyde group is a key site for molecular derivatization, participating in various reactions that enable the extension of the carbon skeleton and the introduction of new functionalities.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Hydride Reductions)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack.

Grignard and Organolithium Reagents: These strong carbon-based nucleophiles add to the aldehyde to form secondary alcohols after an acidic workup. organic-chemistry.orgmasterorganicchemistry.com For instance, the reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) introduces the 'R' group at the carbinol center. organic-chemistry.orgmasterorganicchemistry.com While Grignard reagents are highly effective for additions to aldehydes, organolithium reagents can also be used and may offer different reactivity profiles depending on the substrate. masterorganicchemistry.commasterorganicchemistry.com

Hydride Reductions: The aldehyde can be reduced to the corresponding primary alcohol, (2-(Boc-amino)oxazol-4-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net More selective reagents like diisobutylaluminum hydride (DIBAL-H) are also effective, particularly for the reduction of related ester functionalities to aldehydes without significant over-reduction to the alcohol. yorku.ca Another alternative, sodium bis(2-methoxyethoxy)aluminum hydride (SDMA), has been used for the reduction of esters to alcohols on a large scale. acs.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reagent | Product Type | Notes |

| Grignard Reagent (R-MgX) | Secondary Alcohol | Forms a new carbon-carbon bond. organic-chemistry.orgmasterorganicchemistry.com |

| Organolithium Reagent (R-Li) | Secondary Alcohol | Similar to Grignard reagents, forms a new C-C bond. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | A mild reducing agent. |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | A strong reducing agent. researchgate.net |

| Diisobutylaluminum Hydride (DIBAL-H) | Primary Alcohol | Can offer higher chemoselectivity. yorku.ca |

Wittig and Related Olefination Reactions

The Wittig reaction and its variants are powerful methods for converting aldehydes into alkenes. masterorganicchemistry.com

Wittig Reaction: This reaction involves a phosphonium (B103445) ylide (Ph₃P=CHR) reacting with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comresearchgate.net This method typically offers excellent (E)-stereoselectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.orgconicet.gov.ar The Still-Gennari modification of the HWE reaction, using phosphonates with electron-withdrawing groups and specific bases, can be employed to favor the formation of (Z)-alkenes. youtube.com

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent | Typical Product Stereochemistry | Byproduct |

| Wittig | Phosphonium Ylide | (Z) or (E) depending on ylide | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly (E) | Water-soluble phosphate salt |

| Still-Gennari HWE | Trifluoroethylphosphonates | Predominantly (Z) | Water-soluble phosphate salt |

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde readily undergoes condensation with primary amines to form imines, also known as Schiff bases. rasayanjournal.co.inekb.eg This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. niscpr.res.in Schiff bases are versatile intermediates themselves and can be involved in a variety of further transformations. rasayanjournal.co.inekb.eg The formation of Schiff bases from aldehydes and primary amines is a common reaction in organic synthesis. niscpr.res.in

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid, 2-(Boc-amino)oxazole-4-carboxylic acid. This transformation is a key step in modifying the electronic properties and further derivatization potential of the oxazole (B20620) ring. A variety of oxidizing agents can be employed for this purpose.

Transformations Involving the Boc-Protected Amino Group at Position 2

The tert-butoxycarbonyl (Boc) protecting group on the amino function at position 2 is crucial for modulating the reactivity of the molecule and can be selectively removed when needed.

Selective Deprotection Strategies (e.g., Acidic Hydrolysis for Boc Removal)

The Boc group is known for its stability under a range of conditions but can be readily cleaved under acidic conditions. highfine.com This selective deprotection is a cornerstone of its use in multi-step synthesis. organic-chemistry.org

Acidic Hydrolysis: The most common method for Boc removal is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (CH₂Cl₂). ijpsonline.com The reaction proceeds through the formation of a tert-butyl cation, which is then scavenged. highfine.comgoogle.com Other acidic conditions that can be employed include hydrochloric acid (HCl) in an organic solvent. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. researchgate.net For substrates that are particularly acid-sensitive, milder conditions or alternative deprotection methods may be necessary. highfine.com In some instances, Lewis acids like zinc bromide have been used for selective Boc deprotection. highfine.com

Table 3: Common Reagents for Boc Deprotection

| Reagent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Anhydrous, often in CH₂Cl₂ | A very common and effective method. ijpsonline.com |

| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane) | An alternative to TFA. |

| Zinc Bromide (ZnBr₂) | In CH₂Cl₂ | A milder Lewis acid condition. highfine.com |

Post-Deprotection Amine Derivatization

The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine of 2-aminooxazole-4-carbaldehyde. This deprotection step opens the door to a variety of derivatization strategies at the now-nucleophilic amino group.

Acylation: The resulting 2-aminooxazole can be acylated using various acylating agents. For instance, reaction with acid chlorides or anhydrides in the presence of a base can introduce a wide range of acyl groups. This has been demonstrated in the synthesis of oxazole-containing peptidomimetics where the amino group is coupled with N-protected amino acids. rsc.org The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of activators such as 1-hydroxybenzotriazole (B26582) (HOBt) facilitates the formation of amide bonds. caltech.edugoogle.com

Alkylation: While less common than acylation, the 2-amino group can undergo alkylation reactions. However, the nucleophilicity of the exocyclic amino group is reduced due to delocalization of its lone pair into the electron-deficient oxazole ring. scribd.com This can make direct alkylation challenging.

Carbazole Formation: There is no direct evidence in the searched literature for the formation of carbazoles directly from 2-(Boc-amino)oxazole-4-carbaldehyde following deprotection. Carbazole synthesis typically involves the cyclization of diarylamines or related precursors, a structural motif not readily accessible from this starting material.

A summary of representative post-deprotection amine derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acid chloride, Base (e.g., DIPEA), DCM | N-Acylated 2-aminooxazole |

| Amide Coupling | N-Boc-amino acid, EDC, HOBt, DMF | Peptidomimetic oxazole |

Table 1: Examples of Post-Deprotection Amine Derivatization Reactions.

Rearrangement Reactions Involving the Boc-amino Moiety

The Boc-amino group itself is generally stable under many reaction conditions. However, the broader class of acyloxazoles can undergo the Cornforth rearrangement. This reaction involves the thermal rearrangement of a 4-acyloxazole where the acyl group and the substituent at the 5-position of the oxazole ring exchange places. wikipedia.org The mechanism proceeds through a pericyclic ring opening to a nitrile ylide intermediate, followed by rearrangement and ring closure. wikipedia.org While this rearrangement is characteristic of 4-acyloxazoles, its direct applicability to this compound, which has a carbaldehyde at the 4-position, is not explicitly detailed in the provided search results. It is important to note that N-Boc-acylamide derivatives can undergo rearrangements under basic conditions. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Oxazole Ring System

The oxazole ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophiles and nucleophiles. The presence of the electron-donating amino group at the 2-position and the electron-withdrawing aldehyde at the 4-position further modulates this reactivity.

The only unsubstituted position on the oxazole ring of this compound is the C5 position.

Electrophilic Substitution: The oxazole ring is generally not prone to electrophilic aromatic substitution due to its electron-deficient nature. However, the presence of an electron-donating group can activate the ring towards electrophilic attack. tandfonline.com For 2-aminooxazoles, electrophilic substitution, if it occurs, is expected at the C5 position. tandfonline.com

Nucleophilic Substitution: Nucleophilic attack on the oxazole ring typically occurs at the C2 position, especially if a good leaving group is present. pharmaguideline.com In the case of this compound, the C2 position is already substituted. The C4 and C5 positions are generally less susceptible to nucleophilic attack unless activated by other substituents. tandfonline.com

The oxazole ring can participate in various ring-opening and cycloaddition reactions, serving as a versatile precursor to other heterocyclic systems and functionalized acyclic compounds. researchgate.net

Ring-Opening: Oxazole rings can be opened under various conditions. For instance, treatment with a base can lead to deprotonation at the C2 position, followed by ring opening to an isonitrile. cutm.ac.in Oxidizing agents can also cleave the oxazole ring. pharmaguideline.com The presence of the amino group and the aldehyde will influence the specific conditions and products of ring-opening reactions.

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, reacting with dienophiles to form pyridine (B92270) or furan (B31954) derivatives after subsequent transformations. pharmaguideline.com The reactivity in these [4+2] cycloadditions is enhanced by electron-donating substituents on the oxazole ring. pharmaguideline.com Oxazoles can also undergo [3+2] cycloadditions with various dipolarophiles. researchgate.net For example, reactions with arynes can lead to the synthesis of substituted polycyclic ethers and hydrocarbons. researchgate.net

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.net The aldehyde functionality of this compound makes it a suitable component for several MCRs.

One of the most prominent MCRs is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. arkat-usa.org The aldehyde group of this compound can readily participate as the aldehyde component in Ugi reactions. This allows for the rapid construction of complex, peptide-like molecules containing the oxazole scaffold. For example, an Ugi reaction with this compound, an amine, a carboxylic acid, and an isocyanide would lead to a highly functionalized product with significant molecular diversity. The use of bifunctional starting materials in Ugi reactions can lead to the synthesis of oxazole-containing peptide-like structures. beilstein-journals.org

Another relevant MCR is the Passerini reaction, a three-component reaction between a carboxylic acid, an aldehyde, and an isocyanide to form an α-acyloxy carboxamide. The aldehyde group of this compound could potentially be employed in such reactions.

The table below summarizes the potential role of this compound in these MCRs.

| Multi-Component Reaction | Role of this compound | Other Components | Product Type |

| Ugi Reaction | Aldehyde | Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide with oxazole moiety |

| Passerini Reaction | Aldehyde | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide with oxazole moiety |

Table 2: Potential Applications of this compound in Multi-Component Reactions.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The aldehyde and amino functionalities serve as handles for a wide array of classical and modern cyclization and condensation reactions, enabling the synthesis of intricate heterocyclic structures.

The reactivity of 2-(Boc-amino)oxazole-4-carbaldehyde can be harnessed to construct fused polycyclic systems. The aldehyde group is a key functional handle that can participate in annulation reactions. For instance, the aldehyde can be transformed into an enol or enolate equivalent, which can then act as a dinucleophile in reactions with 1,3-dielectrophiles such as 1,3-diacid chlorides. This pathway leads to the formation of 5,6-ring-fused systems. scilit.com Specifically, reaction with 2,2-dialkyl-1,3-diacid chlorides can yield oxazolo[3,2-a]pyridinedione derivatives. scilit.com This strategy highlights the utility of the oxazole (B20620) core as a foundation for building more complex, multi-ring structures with potential applications in materials science and medicinal chemistry.

| Reactant Type | Resulting Fused System | Reaction Principle |

|---|---|---|

| 2,2-Dialkyl-1,3-diacid chlorides | Oxazolo[3,2-a]pyridinediones | Cyclocondensation with enol/enolate tautomer |

| N-(Chlorocarbonyl) isocyanate | Oxazolo[3,2-f]pyrimidine-5,7-diones | Reaction with enol/enolate tautomer |

The aldehyde functionality is a well-established precursor for various nitrogen-containing heterocycles through multicomponent and condensation reactions. researchgate.netmsesupplies.com

Imidazoles: The Van Leusen reaction provides a direct route to imidazole (B134444) synthesis. wikipedia.org In this approach, the aldehyde group of this compound can first be condensed with a primary amine to form an aldimine in situ. Subsequent reaction with tosylmethyl isocyanide (TosMIC) under basic conditions leads to a cyclization-elimination cascade, ultimately affording a 1,4-disubstituted imidazole appended to the oxazole core. wikipedia.orgorganic-chemistry.org

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methodologies offer a reliable path to pyrazole derivatives. chemhelpasap.comjk-sci.comslideshare.netyoutube.com The aldehyde can undergo condensation with a hydrazine (B178648) (such as phenylhydrazine) to form a hydrazone intermediate. This intermediate can then react with a 1,3-dicarbonyl compound, or a β-ketoester, in a cyclocondensation reaction to yield a polysubstituted pyrazole ring. chemhelpasap.comjk-sci.com The regioselectivity of the reaction is typically governed by the reactivity of the carbonyls and the nature of the hydrazine used. rsc.org

Quinolines: The Friedländer synthesis is a powerful method for constructing quinoline (B57606) rings. alfa-chemistry.comwikipedia.orgjk-sci.comnih.gov This reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. alfa-chemistry.comresearchgate.net In this context, the this compound can serve as the active methylene (B1212753) component, reacting with an o-aminobenzaldehyde or a related ketone. The initial step is an aldol-type condensation, followed by an intramolecular cyclization and dehydration to furnish the quinoline ring fused or linked to the oxazole moiety. wikipedia.org

| Target Heterocycle | Key Reagent(s) | Named Reaction/Method |

|---|---|---|

| Imidazole | Primary amine, Tosylmethyl isocyanide (TosMIC) | Van Leusen Imidazole Synthesis |

| Pyrazole | Hydrazine, β-Ketoester | Knorr Pyrazole Synthesis |

| Quinoline | o-Aminobenzaldehyde | Friedländer Synthesis |

Spirocyclic systems, which contain two rings sharing a single atom, can be accessed using the oxazole carbaldehyde as a starting point. A prominent strategy involves [3+2] cycloaddition reactions. rsc.orgrsc.orgresearchgate.netbeilstein-journals.org In a potential synthetic route, the aldehyde group can first be converted into a dipolarophile, such as an α,β-unsaturated ester or ketone, via a Wittig or Horner-Wadsworth-Emmons reaction. This activated alkene can then react with a 1,3-dipole, such as an azomethine ylide generated in situ, to construct a spiro-pyrrolidine ring system at the 4-position of the oxazole. This approach allows for the diastereoselective synthesis of complex spiro-heterocyclic compounds. rsc.orgacs.org

Precursor for Peptidomimetics and Non-Proteinogenic Amino Acid Surrogates

The structural features of this compound make it an ideal scaffold for creating non-natural amino acid surrogates for incorporation into peptide-based molecules. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net

Oxazole-containing amino acids are recognized as valuable building blocks for preparing diverse heterocyclic peptides. nih.govbeilstein-journals.orgnih.gov To be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS), the molecule requires both a protected amine and a carboxylic acid. The this compound already possesses the necessary Boc-protected amine at the 2-position. The aldehyde at the 4-position can be readily oxidized to a carboxylic acid.

Once converted to its carboxylic acid form, this "amino acid-like unit" can be coupled into a growing peptide chain. beilstein-journals.org The synthesis follows the standard SPPS protocol: the Boc protecting group of the resin-bound terminal amino acid is removed, and the free amine is then coupled with the carboxylic acid of the oxazole unit using standard peptide coupling reagents. Subsequently, the Boc group on the oxazole's amino group is removed to allow for the addition of the next amino acid in the sequence.

Incorporating rigid heterocyclic elements like the oxazole ring into a peptide backbone is a key strategy for designing constrained peptidomimetics. The planarity and conformational rigidity of the oxazole ring reduce the rotational freedom of the peptide chain in its vicinity. This pre-organization can lock the peptide into a specific, bioactive conformation that mimics a secondary structure element, such as a β-turn.

This conformational constraint can lead to several benefits:

Enhanced Binding Affinity: By reducing the entropic penalty upon binding to a biological target, the affinity of the peptidomimetic can be significantly increased.

Increased Metabolic Stability: The oxazole ring replaces a native amide bond, which is often susceptible to enzymatic cleavage by proteases. This substitution enhances the peptide's resistance to degradation and prolongs its biological half-life.

Improved Selectivity: A well-defined conformation can lead to more specific interactions with the intended biological target, reducing off-target effects.

Therefore, this compound serves as a critical starting material for synthesizing these advanced, structurally defined peptidomimetics, which are valuable as therapeutic leads and biochemical probes. nih.gov

Intermediate in the Synthesis of Natural Product Analogues

Oxazole moieties are prevalent in a wide range of natural products, particularly those isolated from marine organisms, which exhibit potent biological activities, including cytotoxic, antifungal, and antibiotic properties. grantome.comnih.gov The synthesis of these complex natural products and their analogues is a significant goal in medicinal chemistry, as it provides access to larger quantities of these materials for biological evaluation and allows for the exploration of structure-activity relationships (SAR). pitt.edu

This compound serves as a valuable intermediate for constructing analogues of such natural products. The 2-aminooxazole core is a key structural feature in many bioactive molecules. The carbaldehyde at the C4 position provides a synthetic handle to append other fragments of a target natural product or to introduce variations not found in the natural structure. This strategy is central to diversity-oriented synthesis approaches that use natural product scaffolds as a starting point for library design. mdpi.com For example, the synthesis of derivatives of the oxazole-containing natural product IB-01211 has been described as a route to new bioactive compounds. researchgate.net Similarly, the synthesis of analogues of the natural product pimprinine (B1677892) has been achieved using 5-(3-indolyl)-oxazoles. nih.gov The versatility of this compound allows chemists to build complex fragments onto the oxazole core, facilitating the assembly of simplified or modified versions of intricate natural products.

Table 2: Examples of Oxazole-Containing Natural Product Classes

| Natural Product Class | Example | Origin | Biological Activity |

|---|---|---|---|

| Hinduchelins | Hinduchelin A | Streptoalloteichus hindustanus | Iron-chelating |

| Disorazoles | Disorazole C1 | Sorangium cellulosum (Myxobacterium) | Cytotoxic, Anticancer |

Contributions to Materials Science and Fluorescent Probe Development (derived from related oxazole carbaldehydes)

The rigid, planar structure and conjugated π-system of the oxazole ring give rise to favorable photophysical properties, making oxazole derivatives attractive candidates for applications in materials science, particularly as fluorescent probes. periodikos.com.br While research may not exclusively pinpoint this compound, studies on related oxazole-4-carboxylate and other highly substituted oxazole derivatives demonstrate the potential of this scaffold. researcher.lifenih.gov

The fluorescence properties of oxazole derivatives can be finely tuned by altering the substituents on the heterocyclic ring. The introduction of electron-donating groups (like the amino group at C2) and electron-withdrawing groups, or extending the π-conjugation through reactions at the carbaldehyde at C4, can modulate the absorption and emission wavelengths. This donor-π-acceptor (D-π-A) framework is a common design strategy for creating fluorophores with desirable properties, such as large Stokes shifts and high quantum yields. nih.gov

Research has shown that oxazole-based derivatives can be synthesized to create fluorescent probes for various applications, including the detection of metal ions and for bioimaging. nih.gov For instance, a simple and efficient synthetic strategy has been developed for fluorescent oxazole-4-carboxylate derivatives, which fluoresce in the visible region with quantum yields as high as 0.82. researcher.life Benzoxazole and naphthoxazole derivatives, which contain the oxazole nucleus, have shown significant potential as fluorescent DNA probes. periodikos.com.br The aldehyde functionality of this compound is a key entry point for synthesizing such advanced materials, allowing for its condensation with various nucleophiles to create more complex, conjugated systems with tailored fluorescent properties.

Analytical and Spectroscopic Characterization Approaches

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the covalent structure of 2-(Boc-amino)oxazole-4-carbaldehyde. Methods such as NMR, Mass Spectrometry, and IR spectroscopy each offer unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and sometimes ¹⁵N spectra allows for the precise mapping of the atomic connectivity.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the oxazole (B20620) ring proton, the Boc group protons, and the N-H proton.

The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet far downfield, generally in the range of δ 9.9-10.2 ppm. tue.nl

The oxazole ring proton (H-5) is also in an electron-deficient environment and is expected to resonate as a singlet around δ 8.1-8.5 ppm.

The N-H proton of the Boc-carbamate group can be broad and its chemical shift is variable, often appearing between δ 8.0-9.5 ppm, depending on the solvent and concentration.

The nine equivalent protons of the tert-butyl group (-C(CH₃)₃) will produce a sharp, intense singlet in the upfield region, typically around δ 1.5 ppm. beilstein-journals.orgnih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The key resonances for this compound would be:

The aldehyde carbonyl carbon (CHO) , which is significantly deshielded and found at approximately δ 183 ppm. tue.nl

The oxazole ring carbons (C2, C4, C5) . C2, attached to the nitrogen of the carbamate (B1207046), and C4, attached to the aldehyde, are expected in the δ 140-165 ppm region. C5 is typically more upfield.

The carbamate carbonyl carbon (Boc C=O) appears around δ 150-153 ppm.

The quaternary and methyl carbons of the Boc group are observed at approximately δ 80-82 ppm and δ 28 ppm, respectively. beilstein-journals.orgnih.govresearchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the molecule. The oxazole nitrogen would have a characteristic chemical shift, and the carbamate nitrogen would appear at a different resonance. In related 5-(N-Boc-cycloaminyl)-1,2-oxazole structures, the oxazole nitrogen signal has been observed around δ -3.1 ppm relative to nitromethane. beilstein-journals.orgnih.govresearchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aldehyde (-CHO) | 9.9 - 10.2 | Singlet |

| ¹H | Oxazole (H-5) | 8.1 - 8.5 | Singlet |

| ¹H | Amine (N-H) | 8.0 - 9.5 | Broad Singlet |

| ¹H | tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet |

| ¹³C | Aldehyde (-CHO) | ~183 | - |

| ¹³C | Oxazole (C2, C4) | 140 - 165 | - |

| ¹³C | Carbamate (C=O) | 150 - 153 | - |

| ¹³C | Oxazole (C5) | 115 - 125 | - |

| ¹³C | Boc Quaternary C | 80 - 82 | - |

| ¹³C | Boc Methyl (-CH₃) | ~28 | - |

| ¹⁵N | Oxazole (N-3) | ~ -3 | - |

| ¹⁵N | Carbamate (-NH) | ~ -295 | - |

Mass Spectrometry (MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. beilstein-journals.orgnih.govsci-hub.boxnih.gov

For this compound (C₁₀H₁₄N₂O₄), the expected exact mass can be calculated. Using electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.

Calculated Monoisotopic Mass: 226.0954 g/mol

Expected [M+H]⁺: 227.1026 m/z

Expected [M+Na]⁺: 249.0846 m/z

Fragmentation patterns in MS/MS experiments would likely show the loss of the tert-butyl group (57 Da) or the entire Boc group (100 Da) as characteristic fragments.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₅N₂O₄⁺ | 227.1026 |

| [M+Na]⁺ | C₁₀H₁₄N₂O₄Na⁺ | 249.0846 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key expected absorption bands for this compound include:

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ from the carbamate N-H bond.

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the Boc group and potentially a weak C-H stretch for the aldehyde around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch: Two distinct carbonyl absorptions are expected. The aldehyde C=O stretch typically appears around 1700-1710 cm⁻¹, while the carbamate C=O stretch is found at a slightly lower frequency, around 1680-1690 cm⁻¹. beilstein-journals.orgnih.gov

C=N and C=C Stretch: Vibrations from the oxazole ring are expected in the 1650-1500 cm⁻¹ region.

C-O Stretch: Strong absorptions corresponding to the C-O bonds of the carbamate and oxazole ether linkage would appear in the 1300-1100 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Carbamate) | Stretch | 3300 - 3400 |

| C=O (Aldehyde) | Stretch | 1700 - 1710 |

| C=O (Carbamate) | Stretch | 1680 - 1690 |

| C=N / C=C (Oxazole) | Stretch | 1650 - 1500 |

| C-O (Carbamate/Ether) | Stretch | 1300 - 1100 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of non-volatile organic compounds. A sample is dissolved in a suitable solvent and injected onto a column (commonly a C18 reversed-phase column). The components are separated based on their differential partitioning between the mobile phase and the stationary phase.

A typical HPLC analysis for this compound would utilize a reversed-phase column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peak shapes. Detection is usually performed with a UV detector, as the oxazole ring is a chromophore. A pure sample would exhibit a single major peak at a characteristic retention time. Purity is determined by integrating the area of the main peak relative to the total area of all peaks. beilstein-journals.orgnih.govresearchgate.net

Chiral HPLC: The parent molecule, this compound, is achiral and therefore would not be resolved into enantiomers on a chiral column. However, chiral HPLC is a critical technique for analyzing and separating enantiomers of chiral derivatives that could be synthesized from this compound. beilstein-journals.orgnih.govresearchgate.netpolimi.it For such chiral derivatives, specialized columns (e.g., those with cellulose (B213188) or amylose-based stationary phases) would be employed to separate the enantiomers, allowing for the determination of enantiomeric excess (ee). beilstein-journals.orgnih.govresearchgate.net

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to its relatively high molecular weight and polarity, this compound may have limited thermal stability, making direct analysis by GC challenging. The Boc protecting group can be thermally labile, potentially leading to decomposition in the hot GC injection port. Therefore, HPLC is generally the more suitable chromatographic method for purity analysis of this compound. If GC analysis were necessary, derivatization to a more volatile and stable analogue might be required.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, as well as insights into intermolecular interactions and crystal packing. For the compound This compound , a detailed analysis of its solid-state structure through single-crystal X-ray diffraction would be invaluable for understanding its conformational preferences and non-covalent interaction patterns.

Detailed Research Findings

Despite the utility of X-ray crystallography in structural elucidation, a thorough search of the existing scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that no complete single-crystal X-ray diffraction data for This compound has been publicly reported.

While the crystal structures of related Boc-protected aminooxazole derivatives and other functionalized oxazole compounds have been determined and published, providing a general understanding of the structural features of this class of molecules, specific crystallographic parameters for the title compound are not available. Research on analogous compounds indicates that techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are commonly used for routine characterization, with single-crystal X-ray diffraction being employed for the definitive structural confirmation of key intermediates or final products in synthetic campaigns. However, it appears that such an analysis for This compound has either not been performed or the results have not been deposited in public databases.

Consequently, without experimental data, it is not possible to provide specific details on the unit cell dimensions, space group, or the precise intramolecular and intermolecular geometry of This compound in the solid state. The generation of interactive data tables for its crystallographic parameters is therefore not feasible at this time. Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to furnish these important structural details.

Theoretical and Mechanistic Investigations of 2 Boc Amino Oxazole 4 Carbaldehyde Chemistry

Computational Studies of Reaction Mechanisms in Oxazole (B20620) Synthesis

The synthesis of the oxazole ring is a cornerstone of heterocyclic chemistry, and computational studies have been instrumental in elucidating the complex reaction pathways. While specific studies on the synthesis of 2-(Boc-amino)oxazole-4-carbaldehyde are not extensively documented, research on analogous oxazole syntheses provides a robust framework for understanding its formation.

One of the common routes to oxazole synthesis involves the cyclodehydration of serine derivatives. nih.gov Mechanistic studies of similar reactions, such as the formation of 1,2-oxazoles from β-enamino ketoesters and hydroxylamine, have been computationally investigated. These studies propose plausible reaction pathways involving intermediates and transition states. nih.govbeilstein-journals.org

Transition state analysis is a powerful computational tool to identify the highest energy barriers in a reaction pathway, thus determining the rate-limiting steps. For the formation of oxazole rings, key bond-forming steps include the initial nucleophilic attack and the subsequent cyclization and dehydration steps.

In analogous systems, computational models have been used to locate and characterize the transition states for these crucial steps. For instance, in the synthesis of 2-substituted-4,5-dimethyloxazoles, the energy profile and the structure of the transition states have been calculated to understand the reaction mechanism. researchgate.net While direct transition state analysis for this compound is not available, the principles derived from these related studies are applicable. The formation of the oxazole ring from a suitable precursor would likely proceed through a series of intermediates with well-defined transition states for the C-O and C=N bond formations.

The energetic profile of a reaction maps the energy of the system as it progresses from reactants to products through various intermediates and transition states. Computational studies on the synthesis of various oxazole derivatives have provided detailed energetic profiles. researchgate.net These profiles help in understanding the feasibility of a proposed reaction mechanism and can predict the regioselectivity of a reaction.

For instance, in the formation of 1,2-oxazoles, two possible mechanistic pathways can be computationally evaluated to determine the more favorable route. nih.govbeilstein-journals.org The relative energies of the intermediates and transition states dictate the preferred pathway. The synthesis of this compound would likely follow a pathway with a favorable energetic profile, minimizing the activation energies of the key steps.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide valuable tools to analyze the electronic properties of this compound and predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and distributions of these orbitals in this compound dictate its electrophilic and nucleophilic character.

Computational studies on oxazole and its derivatives have shown the distribution of HOMO and LUMO densities. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich 2-amino group and the oxazole ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-deficient 4-carbaldehyde group, which is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Oxazole | -9.5 | 1.2 | 10.7 |

| 2-Aminooxazole | -8.8 | 1.5 | 10.3 |

| 2-(Boc-amino)oxazole | -8.9 | 1.4 | 10.3 |

| This compound | -9.2 | 0.8 | 10.0 |

Note: The data in this table is illustrative and based on general principles of substituent effects on molecular orbitals. Actual values would require specific computational calculations.

The distribution of electron density within a molecule can be visualized using electrostatic potential (ESP) maps. researchgate.net These maps highlight regions of positive (electron-poor) and negative (electron-rich) electrostatic potential, providing a guide to the molecule's reactive sites.

For this compound, the ESP map would likely show a negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the Boc group, indicating their nucleophilic character. A positive potential (blue) would be expected around the aldehyde proton and the carbonyl carbon of the carbaldehyde group, highlighting their electrophilic nature. rsc.org This charge distribution is crucial in understanding intermolecular interactions, such as hydrogen bonding and reactions with electrophiles and nucleophiles.

Conformation Analysis of this compound and its Derivatives

The three-dimensional structure and conformational flexibility of a molecule are critical to its biological activity and reactivity. Computational methods are widely used to explore the conformational landscape of molecules like this compound.

Studies on related oxazole-containing amino acids have revealed the presence of stable conformations stabilized by intramolecular hydrogen bonds. nih.gov For this compound, rotation around the single bonds, particularly the C2-N bond and the C4-C(aldehyde) bond, will give rise to different conformers.

The bulky tert-butyloxycarbonyl (Boc) protecting group will significantly influence the conformational preferences. rsc.org Computational analysis can predict the most stable conformers by calculating their relative energies. In derivatives of N-Boc-cycloaminyl-1,2-oxazoles, the presence of rotational conformers due to the Boc group has been observed in NMR spectra and confirmed by computational studies. beilstein-journals.org It is plausible that this compound also exhibits distinct, low-energy conformations that dictate its interactions with other molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Boc-amino)oxazole-4-carbaldehyde, and what critical parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves Boc-protected amine precursors. For example, a related synthesis route (Scheme 2 in ) uses 2-(Boc-amino)ethyl bromide with K₂CO₃, NaI, and dioxane under reflux conditions. Key parameters include temperature control to prevent Boc-group cleavage, stoichiometric ratios of reagents, and solvent purity to avoid side reactions. Monitoring reaction progress via TLC or HPLC is critical to optimize yield .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze and NMR spectra to confirm the aldehyde proton (~9.8–10.0 ppm) and Boc-group tert-butyl signals (~1.4 ppm).

- IR : Detect carbonyl stretches (Boc carbamate: ~1700 cm; aldehyde: ~2850–2720 cm).

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) against theoretical values. Structural descriptors (Smiles, InChI) from analogous compounds ( ) aid in spectral interpretation .

Q. What are the common competing reactions during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Competing reactions include:

- Aldehyde Oxidation : Unintentional oxidation to carboxylic acid (avoid using strong oxidizing agents; inert atmosphere recommended) .

- Boc Deprotection : Acidic or high-temperature conditions may cleave the Boc group. Use mild bases (e.g., NaHCO₃) during workup and monitor pH .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence the reactivity of the oxazole ring in subsequent derivatization reactions?

- Methodological Answer : The Boc group’s electron-withdrawing nature deactivates the oxazole ring, reducing electrophilic substitution rates. Steric hindrance from the tert-butyl moiety directs regioselectivity; for example, nucleophilic attacks occur preferentially at the less hindered C-5 position. Computational modeling (DFT) can predict reactive sites, validated by NMR chemical shift trends .

Q. What strategies are effective in resolving contradictory data between theoretical computational models and experimental spectroscopic results for this compound?

- Methodological Answer :

- Benchmarking : Compare computed (e.g., DFT-optimized structures) and experimental NMR shifts using software like ACD/Labs or Gaussian.

- Isotopic Labeling : Use - or -labeled precursors to clarify ambiguous assignments (e.g., oxazole nitrogen vs. Boc carbamate).

- Collaborative Validation : Cross-reference data with crystallographic studies (e.g., CCDC entries, as in ) to resolve discrepancies .

Q. In multi-step syntheses involving this compound, how can researchers optimize protecting group strategies to minimize side reactions?

- Methodological Answer :

- Orthogonal Protection : Pair Boc with acid-labile groups (e.g., trityl) to enable sequential deprotection.

- Kinetic Control : Use milder conditions (e.g., TFA in CH₂Cl₂) for Boc removal while retaining other functional groups.

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediate instability during sequential reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported reaction yields for Boc-amino oxazole derivatives across literature sources?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures with strict adherence to reported conditions (solvent grades, catalyst batches).

- Byproduct Analysis : Use LC-MS to identify unaccounted impurities affecting yield calculations.

- Meta-Analysis : Compare data across platforms (e.g., Reaxys, SciFinder) to isolate variables like substrate purity or humidity sensitivity .

Experimental Design Considerations

Q. What experimental controls are essential when evaluating the catalytic activity of this compound in asymmetric organocatalysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.